2-Chlorophenyl 2-phenylquinoline-4-carboxylate
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Overview
Description
2-Chlorophenyl 2-phenylquinoline-4-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
The synthesis of 2-Chlorophenyl 2-phenylquinoline-4-carboxylate typically involves a multi-step process. One common synthetic route starts with the reaction of aniline with 2-nitrobenzaldehyde, followed by a series of reactions including the Doebner reaction, amidation, reduction, acylation, and amination . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Chlorophenyl 2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloro group, leading to the formation of various derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chlorophenyl 2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, in its antibacterial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may inhibit histone deacetylases (HDACs), leading to the modulation of gene expression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Chlorophenyl 2-phenylquinoline-4-carboxylate can be compared with other quinoline derivatives such as:
2-Phenylquinoline-4-carboxylic acid: Similar in structure but lacks the chloro group, which may affect its reactivity and biological activity.
2-Phenyl-4-quinolinecarboxylic acid derivatives: These compounds have been studied for their antibacterial and anticancer properties, similar to this compound.
N-2-diphenylquinol-4-carboxamide: Another quinoline derivative with potential anticancer activity, but with different substituents that may influence its mechanism of action.
Properties
IUPAC Name |
(2-chlorophenyl) 2-phenylquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO2/c23-18-11-5-7-13-21(18)26-22(25)17-14-20(15-8-2-1-3-9-15)24-19-12-6-4-10-16(17)19/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIGCRRQRZPJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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